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Introduction

Pgd1, also known as Med3, is a key component of the tail module of the highly conserved
Mediator transcriptional coactivator complex in Saccharomyces cerevisiae (baker's yeast). The
Mediator complex serves as a central hub for transcriptional regulation, integrating signals from
gene-specific transcription factors to RNA Polymerase 1l (Pol II), thereby controlling gene
expression.[1] The tail module, which includes Pgd1, is primarily responsible for interacting
with transcriptional activators, making it a critical interface for gene-specific regulation in
response to environmental cues and cellular signals.[1]

Mass spectrometry (MS) has become an indispensable tool for elucidating the composition,
dynamics, and post-translational modifications (PTMs) of protein complexes like the Mediator.
[1][2] This application note provides detailed protocols and data presentation guidelines for the
MS-based analysis of Pgd1/Med3, focusing on the identification and quantification of its
interaction partners and the characterization of its PTMs. These methodologies are crucial for
understanding the regulatory mechanisms of Pgd1 and for the development of therapeutics
targeting transcriptional pathways.

Data Presentation

Quantitative mass spectrometry enables the precise measurement of changes in protein
abundance and interactions. The following tables summarize key quantitative data for
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Pgd1/Med3 and its interactome, derived from co-immunoprecipitation (Co-IP) experiments
coupled with Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

Table 1: Subunits of the Saccharomyces cerevisiae Mediator Complex Identified by Mass
Spectrometry

This table lists the core subunits of the Mediator complex, organized by their respective
modules.
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Molecular Weight

Module Subunit Gene Name
(kDa)
Head Med6 MEDG6 23.9
Med8 MEDS8 24.9
Med11 MED11 141
Med17 SRB4 85.1
Med18 SRB5 33.7
Med20 SRB2 16.3
Med22 SRB6 15.1
Middle Med1 CSE2 129.8
Med4 MED4 30.6
Med7 MED7 20.3
Med9 CSE®6 171
Med10 NUT2 22.8
Med21 SRB7 15.3
Med31 SOH1 14.2
Tail Med?2 MED2 129.5
Pgd1/Med3 PGD1/MEDS3 45.4
Med5 NUT1 75.3
Med15 GAL11 119.9
Med16 SIN4 99.1
Kinase Med12 SRB8 111.4
Med13 SRB9 85.8
Cdk8 SRB10 62.5
CycC SRB11 33.1
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Table 2: Quantitative Analysis of Pgd1/Med3 Interaction Partners by SILAC-MS

This table presents a selection of high-confidence interaction partners of the Mediator complex
identified through Co-IP of the HA-tagged Med17 subunit, with their corresponding SILAC
ratios. The data provides a quantitative view of the stable and transient interactors.

log2 (Heavyl/Light

Interacting Protein Gene Name Function .
Ratio)

RNA Polymerase |l

Rpbl RPO21 _ 18
largest subunit
RNA Polymerase |l

Rpb2 RPB2 17
second largest subunit
RNA Polymerase |l

Rpb3 RPB3 _ 2.1
subunit

Tfgl TFG1 Subunit of TFIIF 15

Tfg2 TFG2 Subunit of TFIIF 1.6

Sua7 SUA7 Subunit of TFIIB 13

Transcription
Spts SPT5 _ 11
elongation factor

Transcriptional
Gald GAL4 ) 0.9
activator

Transcriptional
Gcen4 GCN4 ) 0.8
activator

Data is illustrative and based on findings from proteomic analyses of the Mediator complex.

Experimental Protocols

Detailed methodologies for the mass spectrometric analysis of Pgd1/Med3 are provided below.
These protocols cover the entire workflow from sample preparation to data analysis.

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.benchchem.com/product/b102436?utm_src=pdf-body
https://www.benchchem.com/product/b102436?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b102436?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Protocol 1: Affinity Purification of the Mediator Complex
from S. cerevisiae

This protocol describes the co-immunoprecipitation of the Mediator complex using an epitope-
tagged subunit, which is essential for isolating Pgd1/Med3 and its interaction partners.

Materials:

Yeast strain expressing an epitope-tagged Mediator subunit (e.g., Med17-HA)
e YPD medium

 Lysis Buffer (50 mM HEPES-KOH pH 7.5, 150 mM KOAc, 5 mM Mg(OAc)2, 1 mM EDTA,
10% glycerol, 1 mM DTT, 1x protease inhibitor cocktail)

e Anti-HA magnetic beads
o Wash Buffer (Lysis Buffer with 0.1% Tween-20)
o Elution Buffer (e.g., 2 mg/mL HA peptide in Wash Buffer or 100 mM Glycine-HCI pH 2.5)

e Liquid nitrogen

Cryogenic grinder (e.g., planetary ball mill)
Procedure:

e Yeast Culture and Harvest: Grow the yeast strain in YPD medium to mid-log phase (OD600 =
0.8-1.0). Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.

o Cell Lysis: Wash the cell pellet with ice-cold water and resuspend in a minimal volume of
Lysis Buffer. Freeze the cell suspension by dripping it into liquid nitrogen to form small
pellets. Lyse the frozen cells using a cryogenic grinder.[1]

o Clarification of Lysate: Thaw the resulting cell powder on ice and clarify the lysate by
centrifugation at 20,000 x g for 20 minutes at 4°C.
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e Immunoprecipitation: Add the clarified lysate to pre-equilibrated anti-HA magnetic beads.
Incubate for 2 hours at 4°C with gentle rotation.

» Washing: Pellet the magnetic beads using a magnetic stand and discard the supernatant.
Wash the beads three times with 1 mL of ice-cold Wash Buffer.

o Elution: Elute the bound protein complexes from the beads using Elution Buffer. For peptide
elution, incubate with HA peptide for 30 minutes at 37°C. For acid elution, incubate with
glycine buffer for 5 minutes at room temperature and immediately neutralize with 1M Tris-HCI
pH 8.5.

o Sample Preparation for MS: Precipitate the eluted proteins using trichloroacetic acid (TCA)
or proceed directly to in-solution digestion.

Protocol 2: In-solution Tryptic Digestion for Mass
Spectrometry

This protocol details the preparation of the purified protein sample for bottom-up proteomic
analysis.

Materials:

Urea (8 M in 100 mM Tris-HCI pH 8.5)

Dithiothreitol (DTT)

lodoacetamide (IAA)

Trypsin (mass spectrometry grade)

Formic acid
Procedure:

o Denaturation and Reduction: Resuspend the protein pellet in 8 M urea. Add DTT to a final
concentration of 5 mM and incubate for 30 minutes at 37°C.
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» Alkylation: Add IAA to a final concentration of 15 mM and incubate for 30 minutes at room
temperature in the dark.

 Digestion: Dilute the sample 4-fold with 100 mM Tris-HCI pH 8.5 to reduce the urea
concentration to 2 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at
37°C.

e Quenching and Desalting: Stop the digestion by adding formic acid to a final concentration of
1%. Desalt the resulting peptides using a C18 StageTip or ZipTip prior to MS analysis.

Protocol 3: Quantitative Mass Spectrometry using
SILAC

This protocol outlines the use of SILAC for the quantitative comparison of Pgd1/Med3
interactomes under two different conditions.

Procedure:

e SILAC Labeling: Grow two yeast cultures in parallel: one in "light" medium containing
standard lysine and arginine, and the other in "heavy" medium containing stable isotope-
labeled lysine (e.g., 13C6-Lys) and arginine (e.g., 13C6-Arg).

» Experimental Treatment: Apply the experimental condition (e.g., stress, drug treatment) to
one of the cultures.

o Sample Preparation: Harvest and lyse the cells from both cultures separately as described in
Protocol 1.

e Mix Lysates: Combine equal amounts of protein from the "light" and "heavy" lysates.

 Affinity Purification and Digestion: Perform the affinity purification and tryptic digestion as
described in Protocols 1 and 2 on the mixed lysate.

o LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass
spectrometry (LC-MS/MS).
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o Data Analysis: Use software such as MaxQuant to identify peptides and proteins and to
calculate the heavy/light ratios for each protein, which represent the relative abundance
change between the two conditions.

Visualizations

Diagrams illustrating key pathways and workflows provide a clear visual representation of the
experimental and biological processes involved in the analysis of Pgd1/Med3.
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Caption: Experimental workflow for the quantitative mass spectrometric analysis of
Pgdl/Meds3.
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Caption: Simplified signaling pathway showing the role of the Pgd1/Med3-containing Tall
Module.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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